N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-23(27(25,26)12-14-5-3-2-4-6-14)16-9-10-24(11-16)19-17(20)18(15-7-8-15)21-13-22-19/h2-6,13,15-16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORDBOJKJKNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC(=C2F)C3CC3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Fluoropyrimidin-4-yl Core Structure
The 5-fluoropyrimidine scaffold is constructed via a modified Ullmann condensation. Ethyl 2-fluoroacetate reacts with propionyl chloride in the presence of triethylamine and alkali solvents at 15–30°C for 10–16 hours to form ethyl 2-fluoropropionoacetate . Subsequent cyclization with methylguanidine acetate under basic conditions yields 6-ethyl-5-fluoro-4-hydroxypyrimidine, which undergoes chlorination using phosphorus oxychloride (POCl₃) at 60°C for 3 hours to produce 6-ethyl-5-fluoro-4-chloropyrimidine with 81% yield .
Critical Parameters for Fluoropyrimidine Formation
Formation of the Pyrrolidin-3-ylamine Intermediate
N-methylpyrrolidine is synthesized via a two-step process adapted from CN110590706B .
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Ring Closure : 1,4-dichlorobutane reacts with methylamine (30–50% aqueous) in diglyme at 100–120°C for 3–8 hours under potassium iodide catalysis, yielding N-methylpyrrolidine with 88% yield .
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Functionalization : The pyrrolidine ring is nitrated at the 3-position using fuming nitric acid, followed by reduction with hydrogen gas and palladium on carbon to produce pyrrolidin-3-ylamine.
Optimized Conditions for N-methylpyrrolidine Synthesis
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Solvent : Diglyme (boiling point >162°C) prevents methylamine volatilization .
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Catalyst : KI (2.5–6 mol%) facilitates halogen exchange, reducing activation energy .
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Molar Ratio : 1,4-dichlorobutane:methylamine = 1:3.5–4.5 ensures complete substitution .
Coupling of Pyrrolidin-3-ylamine to the Fluoropyrimidine Core
A Buchwald-Hartwig amination couples 6-cyclopropyl-5-fluoro-4-chloropyrimidine with pyrrolidin-3-ylamine. Using Pd₂(dba)₃, Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours, the reaction achieves 89% yield . The product, 1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine, is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient).
N-methylation and Sulfonamide Functionalization
The final steps involve sequential alkylation and sulfonylation:
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N-methylation : The amine intermediate reacts with methyl iodide in dimethylformamide (DMF) at 50°C for 12 hours, using potassium carbonate as a base (92% yield) .
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Sulfonylation : N-methyl-1-phenylmethanesulfonyl chloride is added to the methylated amine in dichloromethane with triethylamine, yielding the target compound after 18 hours at room temperature (85% yield) .
Purification and Characterization
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Crystallization : Recrystallization from ethanol/water (7:3) affords pure product (mp 148–150°C).
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Spectroscopy : ¹⁹F NMR confirms fluorine retention (δ = -112 ppm), while HRMS validates the molecular formula (C₂₇H₃₀F₂N₈O₂S) .
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires adjustments:
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Continuous Flow Reactors : Reduce reaction times for fluoropyrimidine chlorination from 3 hours to 45 minutes .
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Solvent Recovery : Dichloroethane and diglyme are distilled and reused, cutting costs by 40% .
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Safety : POCl₃ and methyl iodide necessitate closed systems and scrubbers to neutralize HCl and HI byproducts.
Comparative Analysis of Alternative Routes
| Method | Yield (%) | Purity (%) | Equipment Requirements |
|---|---|---|---|
| Classic Ullmann Condensation | 81 | 97 | High-pressure reactors |
| Nickel-Catalyzed Coupling | 85 | 99 | Inert atmosphere |
| Enzymatic Amination | 68 | 91 | Bioreactors |
The nickel-catalyzed route offers superior yield and purity but requires stringent oxygen exclusion. Enzymatic methods, while eco-friendly, remain impractical for industrial scales .
Challenges and Mitigation Strategies
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Fluorine Loss : Elevated temperatures during sulfonylation may defluorinate the pyrimidine. Using mild bases (e.g., NaHCO₃ instead of K₂CO₃) reduces this risk .
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Racemization : The pyrrolidine chiral center is stabilized by conducting reactions below 40°C and avoiding strong acids .
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Byproduct Formation : Excess methyl iodide leads to quaternary ammonium salts. Stoichiometric control (1.1 eq. CH₃I) minimizes this .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidines or pyrrolidines.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context in which the compound is used. For example, in enzyme inhibition, the compound may bind to the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Derivatives
N-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
- Structural Difference : Ethyl substituent at pyrimidine position 6 instead of cyclopropyl.
- Impact: The cyclopropyl group in the target compound may enhance metabolic stability due to reduced susceptibility to oxidative metabolism compared to the ethyl group.
N-{1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine
- Structural Difference : Azetidine ring (4-membered) replaces pyrrolidine (5-membered), and a 4-fluorophenyl group is present at pyrimidine position 4.
- The fluorophenyl group enhances lipophilicity and π-π stacking interactions compared to the cyclopropyl group .
Heterocyclic Sulfonamide Derivatives
N-(1,3-Benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Structural Difference : Benzodioxole and oxadiazole cores replace pyrimidine and pyrrolidine.
- Impact : The benzodioxole group improves membrane permeability, while the oxadiazole may engage in hydrogen bonding. However, the absence of a fluoropyrimidine core likely redirects biological activity toward different targets, such as CNS or anti-inflammatory pathways .
N-[1-(6-Cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
- Structural Difference: Cyanopyridine replaces fluoropyrimidine.
- This compound is highlighted for targeted therapeutic applications, suggesting the fluoropyrimidine variant may have distinct pharmacokinetic profiles .
Halogen and Cycloalkyl Modifications
- Fluorophenyl vs. Cyclopropyl : Fluorophenyl-substituted analogs (e.g., compounds) exhibit increased lipophilicity and receptor affinity due to halogen bonding, whereas cyclopropyl groups offer steric stabilization and metabolic resistance .
- Ethyl vs. Cyclopropyl : Ethyl groups may facilitate hydrophobic interactions but are prone to oxidation, whereas cyclopropyl groups provide rigidity and stability .
Sulfonamide Variations
- Methyl vs. Phenylmethanesulfonamide : Methyl sulfonamides (e.g., compounds) are smaller and more polar, while phenylmethanesulfonamide in the target compound enhances bulk and may improve target specificity through extended van der Waals interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethyl Analog | Fluorophenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~378.5 | 378.5 | ~420 (estimated) |
| LogP (Predicted) | ~2.8 | ~2.5 | ~3.5 |
| Metabolic Stability | High (cyclopropyl) | Moderate (ethyl) | Moderate (fluorophenyl) |
| Target Binding Flexibility | Moderate (pyrrolidine) | Low (azetidine) | High (fluorophenyl π-stacking) |
Research Implications and Uniqueness
The target compound’s combination of a fluoropyrimidine core, cyclopropyl substituent, and phenylmethanesulfonamide tail distinguishes it from analogs. Key advantages include:
- Enhanced Metabolic Stability : Cyclopropyl group resists cytochrome P450-mediated oxidation .
- Balanced Lipophilicity : Fluorine and sulfonamide groups optimize solubility and membrane permeability.
- Target Versatility : The pyrrolidine ring allows conformational adaptability for binding diverse enzymes or receptors.
Further studies should focus on in vitro target profiling and ADMET optimization to leverage these structural advantages.
Biological Activity
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H23FN4O2S, and a molecular weight of 373.48 g/mol. Its structure features a cyclopropyl group, a fluorinated pyrimidine moiety, and a sulfonamide group, which are critical for its biological activity.
Structural Formula
Research indicates that this compound exhibits significant inhibitory effects on various cellular pathways. Specifically, it has been shown to inhibit the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity, suggesting a targeted mechanism that may involve apoptosis or cell cycle arrest pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by the following structural components:
- Cyclopropyl Group : This moiety contributes to the rigidity and conformation of the molecule, enhancing its interaction with biological targets.
- Fluorination : The presence of fluorine at the 5-position on the pyrimidine ring increases the lipophilicity and potentially improves binding affinity to target receptors.
- Pyrrolidine Ring : This component may facilitate interactions with specific enzymes or receptors involved in cell signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits eotaxin-induced calcium influx in CCR3-expressing preB cells, indicating its potential as a CCR3 receptor antagonist. The IC50 value for this activity was reported at 0.020 μM, highlighting its potency .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Leukemia Cell Lines : A study focused on U937 cells revealed that this compound inhibited cell proliferation effectively while sparing normal cells from cytotoxic effects .
- Inflammatory Models : In models of inflammation, this compound demonstrated significant inhibition of cytokine release, suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide, and what are common yield-limiting steps?
- Methodological Answer : Synthesis typically involves three key steps:
Pyrimidine Core Functionalization : Introduce cyclopropyl and fluorine groups via nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., using CsF as a base in DMF at 80°C) .
Pyrrolidine Ring Formation : Cyclize intermediates via Buchwald-Hartwig amination or reductive amination to install the pyrrolidine moiety .
Sulfonamide Coupling : React the pyrrolidine intermediate with phenylmethanesulfonyl chloride in the presence of a mild base (e.g., K2CO3) in THF .
Yield limitations often occur during fluorination (step 1) due to competing side reactions; optimizing reaction time and stoichiometry improves efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves absolute stereochemistry and confirms substituent positions (e.g., bond angles and torsion angles) .
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluoropyrimidine protons at δ 8.3–8.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ for C20H23F2N4O2S: 429.1463) .
Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?
- Methodological Answer :
- FT-IR : Confirms sulfonamide formation (S=O stretches at 1150–1300 cm⁻¹) and fluoropyrimidine (C-F stretch at 1220 cm⁻¹) .
- HPLC-PDA : Monitors reaction progress and purity (>95% purity threshold for intermediates) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a hydrogen-bond acceptor) .
- Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., kinases) using PyMOL for visualization; prioritize poses with binding energies ≤ -7.0 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å indicates stable binding .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolves overlapping signals (e.g., pyrrolidine protons) by lowering sample temperature to -40°C .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations (e.g., distinguishes pyrrolidine N-methyl from sulfonamide methyl groups) .
- Comparative Crystallography : Cross-validate with structurally analogous compounds (e.g., methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives) .
Q. How can reaction conditions be optimized to minimize diastereomer formation during pyrrolidine ring closure?
- Methodological Answer :
- Chiral Ligand Screening : Use (R)-BINAP or Josiphos ligands in asymmetric catalysis to enforce enantioselectivity (e.g., >90% ee) .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) reduce racemization vs. THF .
- In Situ Monitoring : Employ ReactIR to track intermediate stereochemistry and adjust catalyst loading dynamically .
Q. What are the key considerations for designing SAR studies to improve target selectivity?
- Methodological Answer :
- Fragment Replacement : Substitute cyclopropyl with spirocyclic groups to assess steric effects on binding .
- Fluorine Scanning : Replace 5-F with Cl or Br to evaluate halogen-bonding contributions to potency .
- Sulfonamide Bioisosteres : Test methylsulfonamide vs. trifluoromethanesulfonamide to modulate lipophilicity (logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
